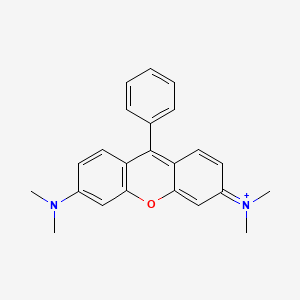
N,N'-Tetramethyl-rosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrosamine is an iminium ion that is the 6-dimethylamino derivative of N,N-dimethyl-9-phenyl-3H-xanthen-3-iminium. Used in the form of its chloride salt as a red-orange fluorescent dye.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes in Biological Imaging
N,N'-Tetramethyl-rosamine serves as an effective fluorescent probe in biological imaging. Its high quantum yield and photostability make it ideal for tracking biological processes in live cells. Researchers have utilized this dye to visualize cellular components and dynamics, such as enzyme activity and protein interactions. For instance, studies have demonstrated its use in detecting reactive oxygen species (ROS) and other biomarkers within cellular environments, facilitating real-time monitoring of biological reactions .
Diagnostic Applications
The compound has potential applications in diagnostic assays, particularly in enzyme-linked immunosorbent assays (ELISA) and fluorescence microscopy. Its ability to emit fluorescence upon interaction with specific biological targets allows for sensitive detection of disease markers. The incorporation of this compound into diagnostic kits could enhance the sensitivity and specificity of tests for various diseases, including cancers and infectious diseases .
Development of Novel Therapeutics
Research has also explored the role of this compound in the development of new therapeutic agents. Its structure can be modified to create derivatives that exhibit enhanced biological activity or targeted delivery capabilities. For example, modifications to the dye have led to the synthesis of compounds that can selectively target cancer cells, thereby minimizing side effects on healthy tissues . This aspect is crucial in the design of targeted therapies that rely on precise delivery mechanisms.
Chemical Sensing
This compound is being investigated for its potential as a chemical sensor. The dye's fluorescence can be modulated by changes in its environment, such as pH levels or the presence of specific ions or molecules. This property can be harnessed to develop sensors that detect environmental pollutants or hazardous substances, contributing to safety monitoring in various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in practical applications:
- Cellular Imaging : A study demonstrated the use of this compound for imaging cysteine levels within cells, showcasing its application in monitoring cellular redox states .
- Enzyme Detection : Research has indicated that this dye can act as a substrate for specific enzymes, allowing for the visualization of enzymatic activity through fluorescence changes .
- Therapeutic Development : Investigations into modified versions of this compound have shown promise in creating compounds with anti-cancer properties, indicating its potential role in drug development .
Eigenschaften
Molekularformel |
C23H23N2O+ |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C23H23N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15H,1-4H3/q+1 |
InChI-Schlüssel |
NGSXFKKYKWBNPO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















